1-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)methyl]-1H-imidazole
Description
1-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)methyl]-1H-imidazole (hereafter referred to as the "target compound") is a heterocyclic molecule combining a thiazolo[4,5-c]pyridine core, an azetidine ring, and an imidazole moiety. The azetidine ring (a four-membered nitrogen-containing heterocycle) may enhance metabolic stability and binding affinity compared to larger rings like piperidine . Imidazole, a five-membered aromatic heterocycle, is widely utilized in drug design due to its hydrogen-bonding capacity and bioisosteric properties .
Properties
IUPAC Name |
2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5S/c1-2-14-5-11-12(1)19-13(16-11)18-7-10(8-18)6-17-4-3-15-9-17/h1-5,9-10H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAKMHWSZDIBGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=CN=C3)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
1-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)methyl]-1H-imidazole plays a crucial role in biochemical reactions, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K) enzymes. This compound interacts with various enzymes, proteins, and other biomolecules, primarily through binding interactions that inhibit the activity of PI3Kα, PI3Kγ, and PI3Kδ isoforms. The inhibition of these enzymes is significant because PI3K signaling pathways are involved in various cellular processes, including cell growth, proliferation, and survival. The compound’s interaction with these enzymes is characterized by high affinity and specificity, making it a potent inhibitor.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly the PI3K/Akt pathway. This modulation leads to changes in gene expression and cellular metabolism, ultimately affecting cell proliferation, apoptosis, and survival. In cancer cells, for instance, the inhibition of PI3K by this compound can result in reduced cell growth and increased apoptosis, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the ATP-binding pocket of PI3K enzymes. This binding inhibits the enzyme’s activity by preventing the phosphorylation of phosphoinositides, which are critical for downstream signaling. The compound’s high affinity for the ATP-binding pocket is due to its unique structural features, which allow for strong interactions with key residues within the pocket. Additionally, this inhibition can lead to changes in gene expression, particularly those genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of PI3K activity, resulting in prolonged effects on cellular function. In in vitro studies, the compound has demonstrated consistent inhibitory activity over several days, while in vivo studies have shown that its effects can persist for weeks, depending on the dosage and administration route.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI3K activity without causing significant toxicity. At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to off-target interactions and the compound’s impact on other signaling pathways. Threshold effects have also been noted, where a minimum effective dose is required to achieve significant inhibition of PI3K activity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with PI3K enzymes. The inhibition of PI3K affects the production of phosphoinositides, which are key intermediates in cellular signaling. This inhibition can lead to changes in metabolic flux and metabolite levels, particularly those involved in lipid metabolism. Additionally, the compound may interact with other enzymes and cofactors involved in metabolic pathways, further influencing cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on PI3K. The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it can interact with PI3K enzymes and other biomolecules. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects.
Comparison with Similar Compounds
Research Findings and Discussion
- Structural Advantages : The target compound’s combination of thiazolo-pyridine (electron-deficient core), azetidine (rigidity), and imidazole (hydrogen-bonding) may improve pharmacokinetic properties compared to triazole or purely aromatic hybrids.
- Antimicrobial Potential: Analogues with thiazolo-pyridine cores (e.g., ) and imidazole derivatives () suggest the target compound could exhibit broad-spectrum activity, though empirical testing is required.
- Metabolic Stability: The azetidine ring may confer resistance to oxidative metabolism, a known issue with larger N-heterocycles like piperidine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
